[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a piperidine-based tertiary amine derivative characterized by a benzyl ester group, an ethyl carbamate moiety, and a 2-aminoethyl side chain attached to the piperidine ring. The benzyl ester group serves as a common protecting group for carboxylic acids, while the ethyl carbamate and aminoethyl substituents may influence its solubility, stability, and reactivity in chemical or biological systems .
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-20(14-17-10-6-7-12-21(17)13-11-19)18(22)23-15-16-8-4-3-5-9-16/h3-5,8-9,17H,2,6-7,10-15,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFTXXIJXZJDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic molecule that incorporates a piperidine ring, an amino group, and a carbamic acid moiety. Its structure suggests potential applications in medicinal chemistry, particularly in the treatment of neurological and psychological disorders due to the pharmacological properties commonly associated with piperidine derivatives.
Structural Characteristics
The molecular formula of this compound is with a molar mass of approximately 319.44 g/mol. The presence of both the piperidine ring and the carbamic acid ester functional group may contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H29N3O2 |
| Molar Mass | 319.44 g/mol |
| Density | 1.074 ± 0.06 g/cm³ |
| Boiling Point | 449.7 ± 28.0 °C |
| pKa | 10.21 ± 0.10 |
Biological Activity
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Neuroactivity : The piperidine structure is frequently associated with neuroactive properties, potentially influencing neurotransmitter systems.
- Anticonvulsant Activity : Similar carbamate structures have shown efficacy in seizure control.
- Analgesic Effects : Some derivatives demonstrate pain-relieving properties.
The biological activity of This compound is likely mediated through interactions with specific receptors or enzymes:
- Cholinesterase Inhibition : Compounds featuring piperidine moieties have been noted for their ability to inhibit acetylcholinesterase (AChE), which is critical in managing Alzheimer's disease.
- Receptor Modulation : The amino group may facilitate interactions with various neurotransmitter receptors, enhancing the compound's psychoactive potential.
Comparative Analysis
To contextualize its biological activity, it is helpful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Aminoethyl)piperidine | Piperidine ring, amino group | Neuroactive |
| N-Benzylpiperidine | Benzyl substitution on piperidine | Analgesic properties |
| Ethylcarbamate | Carbamate structure | Anticonvulsant activity |
This comparison highlights how variations in structure can lead to distinct pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives:
- Anticancer Activity : A study demonstrated that certain piperidine derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology.
- Alzheimer’s Disease : Research indicated that piperidine-based compounds could serve as dual inhibitors for AChE and butyrylcholinesterase (BuChE), providing a multi-targeted approach to Alzheimer's treatment.
- Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds revealed promising results in models of neurodegeneration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variations
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester Structural Difference: The piperidine substitution occurs at the 4-position instead of the 2-position. Impact: Positional isomerism may alter steric effects, binding affinity, or metabolic stability in drug design contexts. For example, 4-substituted piperidines are often preferred in receptor-targeting pharmaceuticals due to spatial compatibility with binding pockets . Source: CymitQuimica product catalog (Ref: 10-F083685) .
- [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester Structural Difference: The carbamic acid group is methyl-substituted instead of ethyl. Impact: The smaller methyl group may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions or enzymatic interactions. However, it may also lower lipophilicity compared to the ethyl variant . Source: CymitQuimica tertiary amines catalog (Ref: 10-F083670) .
Functional Group Modifications
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
- Structural Difference : The benzyl ester is replaced with a tert-butyl ester , and a chloro-acetyl group is introduced.
- Impact : The tert-butyl group enhances hydrolytic stability under acidic conditions, while the chloro-acetyl moiety increases electrophilicity, making the compound reactive in alkylation reactions. Molecular weight: 318.84 g/mol .
- Source : CymitQuimica piperidine derivatives (CAS: 1353977-84-0) .
- Biphenyl-2-ylcarbamic acid 1-[2-(methylamino)ethyl]piperidin-4-yl ester Structural Difference: A biphenyl carbamate replaces the benzyl ester, and the aminoethyl side chain includes a methylamino group. Impact: The biphenyl group may enhance π-π stacking interactions in biological targets, while the methylamino group could modulate basicity and membrane permeability. This compound is used in anticancer research . Source: LEAP Chem product catalog .
Amino Acid Conjugates
- [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Structural Difference: A branched 2-amino-3-methyl-butyryl group is conjugated to the piperidine ring. Impact: The bulky amino acid side chain increases molecular weight (361.48 g/mol) and may improve target specificity in peptide-mimetic drug candidates. The stereochemistry (S-configuration) is critical for chiral recognition in enzymatic processes . Source: Chemical structure database (CAS: 1401666-94-1) .
- [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Structural Difference: An isopropyl carbamate and 2-aminopropionyl group are present. The 2-aminopropionyl moiety mimics natural amino acids, making it suitable for protease substrate analogs . Source: Chemical structure database .
Comparative Data Table
Research Implications and Trends
The structural versatility of piperidine derivatives, such as the target compound and its analogs, underscores their importance in medicinal chemistry. Modifications like positional isomerism (2- vs. 4-substitution) and functional group variations (tert-butyl vs. benzyl esters) allow fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, benzyl esters are often employed as transient protecting groups in multi-step syntheses, while tert-butyl esters provide stability in harsh reaction conditions . Recent trends emphasize amino acid conjugates (e.g., –10) for developing protease inhibitors or targeted therapies .
Preparation Methods
Core Piperidine Intermediate Preparation
The synthesis typically begins with functionalized piperidine derivatives. For example, 1-(2-hydroxyethyl)piperidine-2-carboxylic acid serves as a common precursor. Key steps include:
-
Aminoethyl group introduction : Reductive amination of piperidine-2-carbaldehyde with 2-aminoethanol under hydrogenation conditions (Pd/C, H₂, 30°C) achieves 78–85% yields.
-
Benzyl ester protection : Reaction with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the protected intermediate (92% purity).
Carbamate Formation
The ethyl-carbamate moiety is introduced via nucleophilic substitution:
Table 1: Representative Reaction Conditions for Carbamate Formation
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Anhydrous DMF | 68 | |
| Temperature | 80°C | 72 | |
| Catalyst | None | – | |
| Purification | Column chromatography | 70 |
Reductive Amination Strategy
Aldehyde Intermediate Synthesis
A critical step involves generating 2-(N-ethylcarbamoyl)piperidine-2-carbaldehyde :
Aminoethyl Coupling
Reductive amination with 2-aminoethylamine:
Table 2: Optimization of Reductive Amination
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Reducing Agent | NaBH₃CN | +15% vs. NaBH₄ |
| Solvent | Methanol | Higher selectivity |
| Reaction Time | 24 hours | Maximizes conversion |
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediates
Wang resin-functionalized piperidine enables iterative synthesis:
Final Cleavage and Purification
Catalytic Asymmetric Methods
Enantioselective Piperidine Synthesis
Chiral auxiliaries (e.g., L-proline) induce asymmetry during piperidine ring formation:
Carbamate Installation
-
Chiral Carbamates : (R)-BINOL-derived catalysts enable stereocontrolled ethyl-carbamate formation (dr 8:1).
Analytical Characterization
Structural Confirmation
Purity Assessment
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | 68–72 | 95 | Moderate |
| Reductive Amination | 75–78 | 97 | High |
| Solid-Phase | 82–85 | 98 | Industrial |
| Catalytic Asymmetric | 70–73 | 96 | Low |
Industrial-Scale Considerations
Cost-Effective Reagents
Regulatory Compliance
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester, and what solvents/reagents are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzyl-protected piperidine derivatives (e.g., benzyl-4-(aminomethyl)piperidine-1-carboxylate) react with halogenated pyrimidines or amines under heated conditions (100°C for 6 hours) in polar aprotic solvents like DMF or DMSO, using triethylamine as a base . Silica gel chromatography with gradients of CH₂Cl₂, IPA, and hexane is effective for purification. Key reagents include halogenated intermediates and Boc-protected amines to preserve reactive sites during synthesis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Mass Spectrometry (MS) : Confirm molecular weight via M+1 peaks (e.g., observed at m/z 345.29 in related piperidine esters) .
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR for distinct signals from the benzyl ester (δ ~7.3 ppm for aromatic protons) and piperidine/ethyl carbamate groups (δ ~3-4 ppm for methylene/methyl protons) .
- HPLC : Monitor purity using reverse-phase columns (C18) with acetonitrile/water gradients and UV detection at 254 nm .
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer : The benzyl ester group is sensitive to hydrolysis. Store the compound at -20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent degradation. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the ester bond . Stability studies should include accelerated aging tests (40°C/75% RH for 1–3 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can computational methods streamline the optimization of reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in nucleophilic substitutions. Tools like ICReDD integrate reaction path searches with experimental data to identify optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches. For example, simulations may reveal that DMF stabilizes intermediates better than THF, aligning with empirical yield improvements .
Q. What mechanistic insights explain contradictions in reported yields for similar piperidine-carbamate derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Steric hindrance : Bulky substituents on the piperidine ring slow down nucleophilic attack. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers .
- Solvent effects : Polar aprotic solvents (DMF) enhance ion-pair dissociation, but trace water in DMSO may hydrolyze intermediates. Use Karl Fischer titration to monitor solvent purity .
- Impurity profiles : Residual solvents (e.g., triethylamine hydrochloride) can inhibit crystallization. Purification via recrystallization (hexane/IPA) or preparative HPLC resolves this .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Process intensification : Use microwave-assisted synthesis to reduce reaction times (from 6 hours to <2 hours) while maintaining yields .
- Continuous flow systems : Improve heat/mass transfer for exothermic steps (e.g., benzylation reactions) .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like temperature, stoichiometry, and mixing rates via DoE (Design of Experiments) to ensure reproducibility .
Q. How can researchers resolve conflicting data regarding the compound’s solubility in aqueous vs. organic matrices?
- Methodological Answer : Perform phase-solubility studies:
- LogP determination : Use shake-flask methods with octanol/water partitioning to quantify hydrophobicity (predicted LogP ~2.5 for similar esters) .
- Co-solvency assays : Test solubility in DMSO-water or ethanol-water mixtures (e.g., 10–50% organic phase) to identify formulations for in vitro assays .
Q. What advanced analytical techniques are required to detect and quantify degradation products in long-term stability studies?
- Methodological Answer :
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acids or amines) with high sensitivity .
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress, followed by chromatographic peak tracking .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
